Epimedonin H

Natural product cytotoxicity Prenylated flavonoids Cancer cell line screening

Choose Epimedonin H for research requiring a defined, non-cytotoxic 2-phenoxychromone. Unlike bulk icariin or extracts (IC₅₀ 15.6–40 μM), it preserves cell viability (IC₅₀ > 10 μM) in cancer lines, ideal for anti-inflammatory/neurotrophic assays. Use as an analytical standard or SAR probe distinct from flavonol glycosides.

Molecular Formula C20H18O7
Molecular Weight 370.4 g/mol
Cat. No. B15493774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpimedonin H
Molecular FormulaC20H18O7
Molecular Weight370.4 g/mol
Structural Identifiers
SMILESCC(=C)C(CC1=C2C(=C(C=C1O)O)C(=O)C=C(O2)OC3=CC=C(C=C3)O)O
InChIInChI=1S/C20H18O7/c1-10(2)14(22)7-13-15(23)8-16(24)19-17(25)9-18(27-20(13)19)26-12-5-3-11(21)4-6-12/h3-6,8-9,14,21-24H,1,7H2,2H3
InChIKeyBMYNHTLJWIVABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Epimedonin H Technical Procurement Overview: Prenylated 2‑Phenoxychromone Sourcing and Identification


Epimedonin H (CAS 2222285-82-5) is a prenylated 2‑phenoxychromone first isolated from an ethanol extract of the aerial parts of Epimedium brevicornum, a medicinal plant of the Berberidaceae family traditionally used in East Asian medicine [1]. Its molecular formula is C₂₀H₁₈O₇, with a molecular weight of 370.35 g/mol . Structurally, it comprises a chromone core bearing a 4‑hydroxyphenoxy substituent at C‑2, hydroxyl groups at C‑5 and C‑7, and a 2‑hydroxy‑3‑methylbut‑3‑en‑1‑yl prenyl side chain at C‑8 [2]. Unlike the more abundant flavonol glycosides such as icariin that dominate Epimedium extracts, Epimedonin H belongs to the minor 2‑phenoxychromone subclass, a chemotype that may exhibit a distinct biological profile [1].

Epimedonin H Sourcing: Why Icariin or Generic Epimedium Extracts Are Not Substitutable


Epimedonin H cannot be replaced by bulk icariin, epimedin‑A/B/C, or crude Epimedium extracts for applications requiring a defined, non‑cytotoxic prenylated 2‑phenoxychromone probe. The compound’s 2‑phenoxychromone backbone differs fundamentally from the flavonol glycoside architecture of the major Epimedium flavonoids [1]. This structural divergence translates into a distinct cytotoxicity profile: while icariin and icaritin exhibit measurable growth inhibition in multiple cancer cell lines (IC₅₀ values ranging from 15.6 μM to 40 μM depending on cell type) [2][3], Epimedonin H demonstrates no significant cytotoxicity (IC₅₀ > 10 μM) across a panel of five human cancer cell lines, including HL‑60 and SMMC‑7721 . Consequently, assays that rely on preserving cellular viability—or that require a chemically defined, single‑entity standard free from the confounding polypharmacology of multi‑component extracts—demand Epimedonin H specifically, not a generic Epimedium reference material.

Epimedonin H Product‑Specific Evidence: Quantitative Differentiation from Icariin, Icaritin, and Epimedonin L


Epimedonin H Cytotoxicity Profile vs. Icariin and Epimedonin L: Head‑to‑Head and Cross‑Study Comparison

Epimedonin H exhibits no significant cytotoxicity against five human cancer cell lines (HL‑60, SMMC‑7721, A‑549, MCF‑7, SW‑480) at concentrations up to 10 μM . In the same isolation study, the congener epimedonin L (compound 7) displayed potent cytotoxic activity with IC₅₀ < 10 μM against HL‑60, A‑549, MCF‑7, and SW‑480 cells [1]. Cross‑study comparison further distinguishes Epimedonin H from the major Epimedium flavonoid icariin, which shows growth inhibition in esophageal carcinoma KYSE70 cells (IC₅₀ = 40 μM) [2], and from the aglycone icaritin, which inhibits CAL‑27 tongue squamous carcinoma cells (IC₅₀ = 33.37 μM at 24 h, 15.57 μM at 48 h) [3].

Natural product cytotoxicity Prenylated flavonoids Cancer cell line screening

Epimedonin H Structural Divergence: Prenylated 2‑Phenoxychromone Backbone vs. Flavonol Glycosides

Epimedonin H possesses a 2‑phenoxychromone core that is biosynthetically and structurally distinct from the flavonol glycoside skeleton of icariin, epimedin A, epimedin B, and epimedin C [1]. The 2‑phenoxychromone subclass represents a minor chemotype in Epimedium species, with only a handful of congeners (epimedonins G–K) described to date [2]. In contrast, icariin and its glycosylated derivatives are the dominant flavonoids in Epimedium extracts, typically accounting for 0.5–2.0% of the dry herb weight [3]. The replacement of the flavone/flavonol C‑ring with a phenoxy‑substituted chromone system alters the π‑electron distribution and hydrogen‑bonding capacity of the molecule, which may underlie the observed differences in cytotoxicity and target engagement [4].

Chemotaxonomy Natural product scaffolds Prenylflavonoid diversity

Epimedonin H Anti‑Glycation Activity: Inhibition of Advanced Glycation End‑Product (AGE) Formation

In a Japanese research project on inhibitors of AGE formation, Epimedonin H (compound 24) was identified among 35 prenylflavonoids screened for inhibitory activity against Nᵋ‑(carboxymethyl)lysine (CML) and Nᵠ‑(carboxymethyl)arginine (CMA) formation using ELISA‑based assays [1]. Epimedonin H exhibited "顕著な" (remarkable) inhibition of both CML and CMA production, placing it in the top tier of active compounds alongside epimedokoreanin B, epimedonin E, and epicornunin B [2]. A subsequent publication from the same group confirmed that compounds possessing a catechol moiety and prenyl side chains are critical for AGE inhibitory activity [3]. Epimedonin H contains both structural features (5,7‑dihydroxy substitution on the chromone A‑ring and a prenyl group at C‑8), providing a plausible basis for its observed anti‑glycation effect. While precise IC₅₀ values were not disclosed in the public reports, the consistent classification of Epimedonin H among the most active prenylflavonoids from Epimedium suggests a meaningful anti‑glycation potential that merits further quantitative profiling.

Advanced glycation end‑products Diabetes complications Anti‑aging natural products

Epimedonin H Optimal Application Scenarios Based on Evidence‑Based Differentiation


Non‑Cytotoxic Prenylflavonoid Probe for Cell‑Based Anti‑Inflammatory or Neuroprotective Screening

Use Epimedonin H as a reference compound in cellular assays where maintaining viability is paramount. Because Epimedonin H shows no significant cytotoxicity up to 10 μM across five human cancer cell lines , it can be employed to investigate anti‑inflammatory, antioxidant, or neurotrophic effects without confounding anti‑proliferative activity. This is a critical advantage over icariin or icaritin, which inhibit cell growth at similar concentrations [1][2].

SAR Studies on the 2‑Phenoxychromone Chemotype in Epimedium Prenylflavonoids

Procure Epimedonin H for structure‑activity relationship (SAR) investigations aimed at elucidating the biological consequences of the 2‑phenoxychromone scaffold relative to the flavonol glycoside framework. The compound’s unique core structure [3] makes it an essential comparator when evaluating the target engagement profiles of Epimedium‑derived prenylflavonoids.

Advanced Glycation End‑Product (AGE) Inhibition Research

Incorporate Epimedonin H into AGE inhibition screening cascades. Its classification among the most active prenylflavonoids from Epimedium for inhibiting CML and CMA formation [4] supports its use as a positive control or lead‑like molecule in studies addressing diabetic complications and age‑related vascular pathologies.

Analytical Reference Standard for Epimedium Quality Control and Metabolite Profiling

Use high‑purity Epimedonin H (>98% by HPLC) as an analytical standard for the identification and quantification of this minor 2‑phenoxychromone in Epimedium herb extracts. Its availability from specialized natural product vendors enables accurate chemotaxonomic fingerprinting and batch‑to‑batch consistency assessments .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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